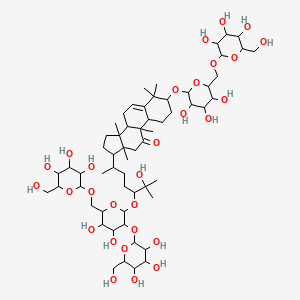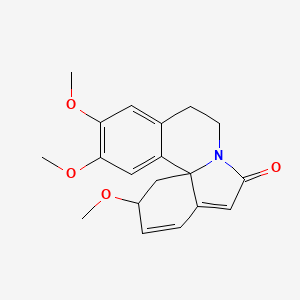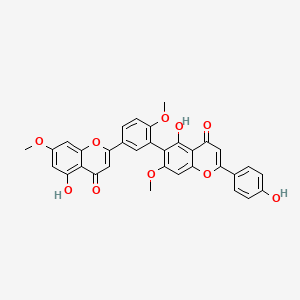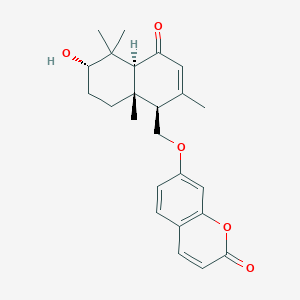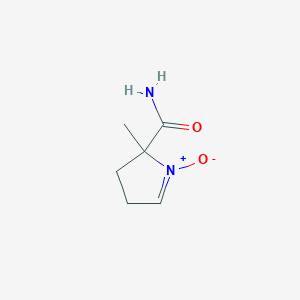
Meleagrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(14E)-11-Hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione is a pyridoindole.
Meleagrine is a natural product found in Penicillium roqueforti, Penicillium chrysogenum, and other organisms with data available.
Aplicaciones Científicas De Investigación
Antifouling Compound for Marine Biofouling
Meleagrine, isolated from the fungus Penicillium sp., has been identified as a potential nontoxic antifoulant. In a study by (Han et al., 2013), its effects on the barnacle Balanus amphitrite were investigated, revealing alterations in protein expression related to cyprid development/aging and potential impacts on the endocrine system.
Roquefortine/Meleagrin Biosynthetic Pathway
Research by (Ries et al., 2013) highlighted the biosynthetic pathway of roquefortine/meleagrin in Penicillium chrysogenum. The study discovered novel metabolites and synthetase genes, demonstrating the unspecificity of modifying enzymes leading to various intermediates and end products, highlighting potential antimicrobial and chemotherapeutic applications.
Aza-Michael Addition in Meleagrin Biosynthesis
In 2021, (Hewage et al.) characterized the biosynthesis of meleagrin B, a terpene-alkaloid hybrid. The study detailed an enzyme-mediated aza-Michael addition, leading to compounds with potent activity against Staphylococcus aureus.
Crystal Structure and Biological Activities
A study by (Hamed et al., 2020) reported the crystal structure of meleagrin isolated from Emericella dentata and investigated its diverse biological activities, including potent cytotoxicity against human carcinoma cell lines and antibiofilm activity against Staphylococcus aureus.
Protective Effects against Pulmonary Fibrosis
Meleagrin was explored for its therapeutic potential against pulmonary fibrosis in a study by (Elhady et al., 2022). The study revealed its antioxidative, anti-inflammatory, anti-apoptotic, and antifibrotic properties, showcasing its potential as a protective agent.
Novel FabI Inhibitor with Additional Modes of Action
Research by (Zheng et al., 2013) identified meleagrin as a new class of FabI inhibitor from Penicillium chrysogenum, exhibiting potential for treating multidrug-resistant bacteria due to its additional modes of action beyond FabI inhibition.
Control of c-Met-Dependent Breast Cancer
A 2016 study by (Mady et al.) found that meleagrin, an indole alkaloid, exhibited significant inhibitory activities against c-Met-dependent breast cancer proliferation, migration, and invasion, suggesting its potential as a lead compound for breast cancer therapy.
Antitumor Activities of Meleagrin Analogs
A study by (Du et al., 2010) reported the isolation of new meleagrin analogs from Penicillium sp., which showed varying degrees of cytotoxicity against cancer cell lines, indicating the influence of structural modifications on their bioactivity.
Propiedades
Fórmula molecular |
C23H23N5O4 |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
(14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione |
InChI |
InChI=1S/C23H23N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-13,29H,1H2,2-4H3,(H,24,25)(H,26,30)/b17-10+ |
Clave InChI |
JTJJJLSLKZFEPJ-LICLKQGHSA-N |
SMILES isomérico |
CC(C)(C=C)C12C=C(C(=O)N\3C1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O |
SMILES |
CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O |
SMILES canónico |
CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O |
Sinónimos |
meleagrin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


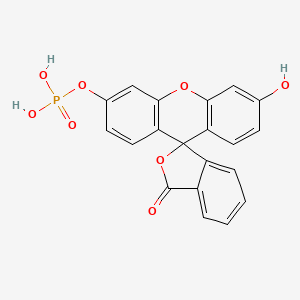
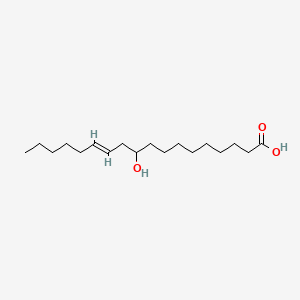
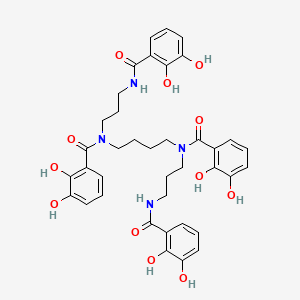
![(7Z)-7-benzylidene-6-methylquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1254936.png)
